

Tannase vs. Laccase: A Comparative Guide to the Enzymatic Degradation of Phenolic Compounds

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Compound of Interest

Compound Name: Tannase

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The enzymatic degradation of phenolic compounds is a cornerstone of various biotechnological applications, from the production of pharmaceuticals to the bioremediation of industrial wastewater. Among the arsenal of enzymes employed for this purpose, **tannase** and laccase have emerged as prominent catalysts, each with distinct mechanisms and substrate specificities. This guide provides an objective comparison of their performance in degrading phenolic compounds, supported by experimental data, detailed protocols, and visual representations of their operational frameworks.

At a Glance: Key Differences Between Tannase and Laccase

Feature	Tannase (Tannin Acyl Hydrolase)	Laccase (Benzenediol:oxygen oxidoreductase)
Enzyme Class	Hydrolase (EC 3.1.1.20)	Oxidoreductase (EC 1.10.3.2)
Reaction Mechanism	Hydrolysis of ester and depside bonds	Oxidation of phenolic and non-phenolic compounds
Primary Substrates	Hydrolysable tannins (e.g., tannic acid, gallotannins)	A broad range of phenolic compounds, aromatic amines, and some inorganic ions
Typical Products	Gallic acid, glucose, and other simpler phenols	Phenoxy radicals, which can lead to polymerization or further degradation products
Oxygen Requirement	Not required	Required as an electron acceptor
Optimal pH Range	Generally acidic (pH 4.0 - 6.0) [1][2]	Typically acidic to neutral (pH 3.0 - 7.0), but varies with substrate and source[2]
Optimal Temp. Range	30 - 60°C[1][3]	40 - 70°C

Performance in Phenolic Compound Degradation: A Quantitative Comparison

The efficacy of **tannase** and laccase in degrading various phenolic compounds is summarized below. It is important to note that direct comparisons can be challenging due to variations in enzyme source, purity, and experimental conditions across different studies.

Degradation of Tannins and Related Compounds

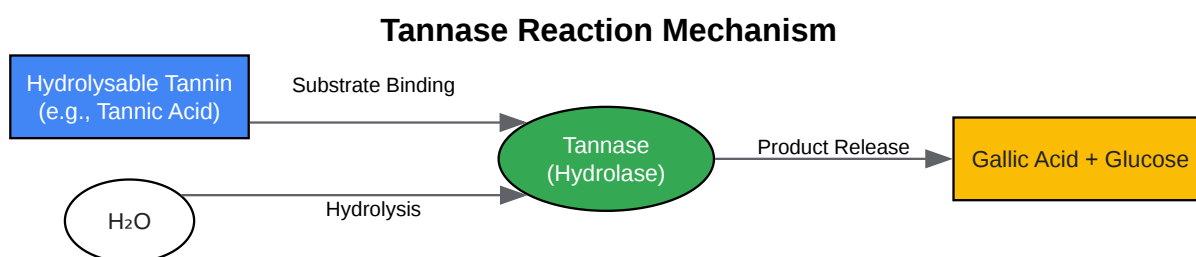
Phenolic Compound	Enzyme	Enzyme Source	Degradation (%)	Conditions	Reference
Tannic Acid	Tannase	Aspergillus niger	>90%	pH 5.0, 40°C, 24 h	
Punicalagin	Tannase	Fungal	27.8%	33.9 U/100 mL, 30°C, 90 min	
Total Phenols (Pomegranate Juice)	Laccase	Fomes fomentarius	40%	5 U/mL, 20°C, 300 min	
Proanthocyanidins (Cashew Apple Juice)	Tannase	Fungal	2%	-	
Hydrolysable Tannins (Cashew Apple Juice)	Tannase	Fungal	88%	-	

Degradation of Other Phenolic Compounds

Phenolic Compound	Enzyme	Enzyme Source	Degradation (%)	Conditions	Reference
Phenol	Laccase	Paraconiothyrum variable	80%	5 U/mL, 30 min	
Bisphenol A (BPA)	Laccase	Paraconiothyrum variable	59.7%	5 U/mL, 30 min	
Bisphenol A (BPA)	Laccase (immobilized)	Fungal	80.2%	30°C, 6 h	
Catechol	Laccase	Trametes versicolor	-	pH 5.0	
Ferulic Acid	Laccase	Trametes pubescens	Dimerization	-	

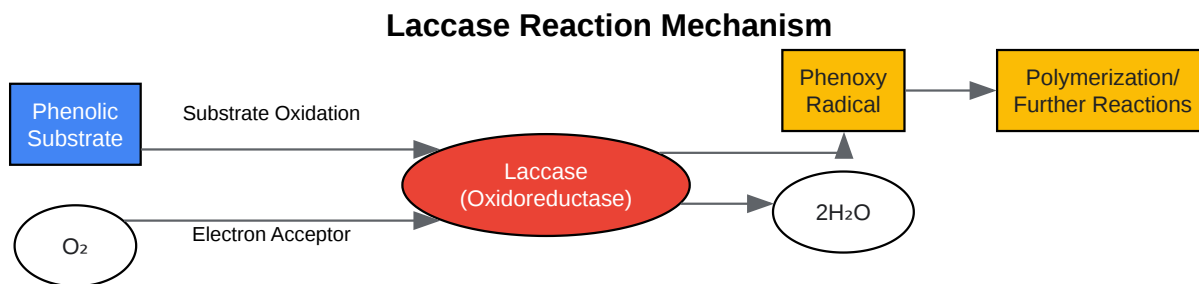
Enzymatic Reaction Mechanisms

The fundamental difference in the mode of action of **tannase** and laccase dictates their substrate preference and the nature of their degradation products.



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Caption: Hydrolytic cleavage of ester bonds in tannins by **tannase**.



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Caption: Oxidative degradation of phenolic compounds by laccase.

Experimental Protocols

Tannase Activity Assay

This protocol is based on the spectrophotometric determination of gallic acid released from the hydrolysis of tannic acid.

Reagents:

- Substrate Solution: 1.0% (w/v) tannic acid in 0.05 M citrate buffer (pH 5.0).
- Citrate Buffer: 0.05 M, pH 5.0.
- Rhodanine Solution: 0.667% (w/v) rhodanine in methanol.
- Potassium Hydroxide (KOH) Solution: 0.5 N.
- Gallic Acid Standard Solutions: A series of known concentrations of gallic acid in citrate buffer for generating a standard curve.

Procedure:

- Prepare the reaction mixture by adding 0.5 mL of the enzyme solution to 1.0 mL of the substrate solution.
- Incubate the mixture at 40°C for 10 minutes.

- Stop the reaction by adding 2.0 mL of the rhodanine solution, followed by 2.0 mL of the KOH solution.
- Add 10.0 mL of distilled water and allow the color to develop for 10 minutes.
- Measure the absorbance at 520 nm against a blank (prepared by substituting the enzyme solution with citrate buffer).
- Determine the amount of gallic acid released by comparing the absorbance to the gallic acid standard curve.
- One unit of **tannase** activity is defined as the amount of enzyme that liberates 1 μmol of gallic acid per minute under the assay conditions.

Laccase Activity Assay

This protocol utilizes the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), a common chromogenic substrate for laccase.

Reagents:

- Substrate Solution: 10 mM ABTS in 0.1 M sodium acetate buffer (pH 5.0).
- Sodium Acetate Buffer: 0.1 M, pH 5.0.

Procedure:

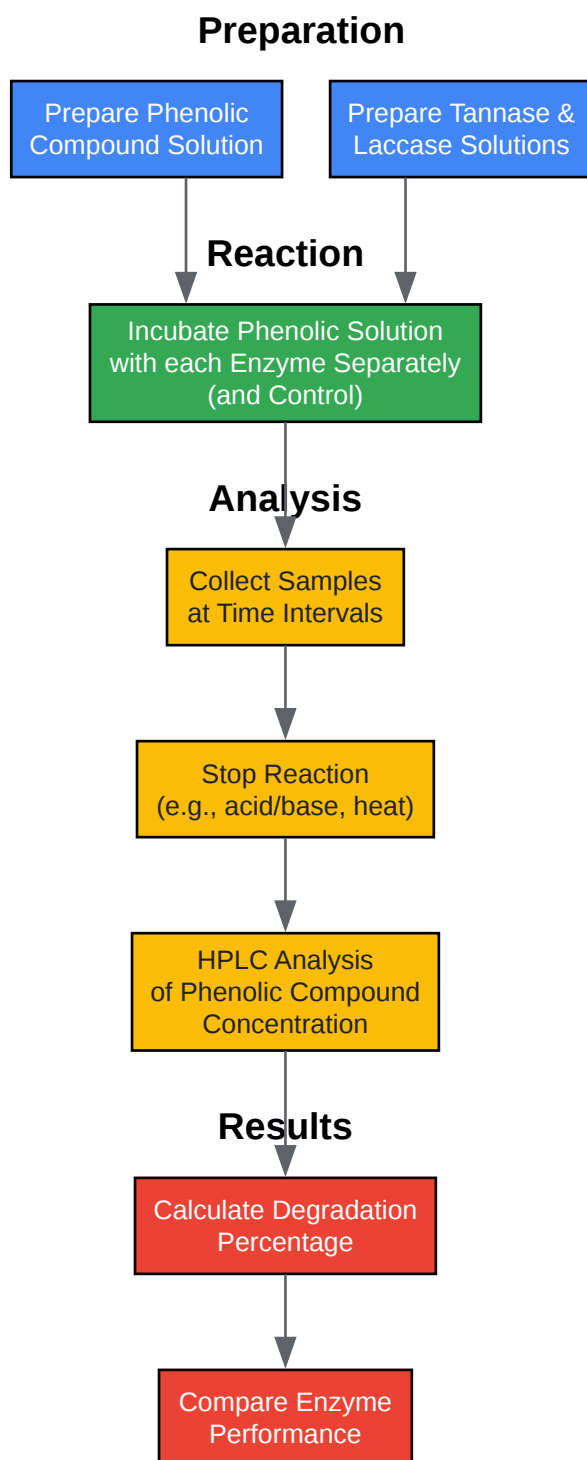
- In a cuvette, mix 2.8 mL of the sodium acetate buffer and 0.1 mL of the enzyme solution.
- Initiate the reaction by adding 0.1 mL of the ABTS substrate solution.
- Immediately monitor the increase in absorbance at 420 nm for 5 minutes using a spectrophotometer.
- Calculate the rate of change in absorbance per minute ($\Delta A_{420}/\text{min}$) from the linear portion of the curve.

- One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 μmol of ABTS per minute. The molar extinction coefficient for the oxidized ABTS radical at 420 nm is $36,000 \text{ M}^{-1}\text{cm}^{-1}$.

Experimental Workflow for Phenolic Compound Degradation Analysis

The following workflow outlines a general procedure for comparing the degradation of a specific phenolic compound by **tannase** and laccase.

Workflow for Comparing Enzymatic Degradation



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Caption: A generalized workflow for evaluating and comparing phenolic degradation by **tannase** and laccase.

HPLC Analysis of Phenolic Compounds:

High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the degradation of phenolic compounds.

- **Sample Preparation:** Samples collected from the enzymatic reaction should be filtered through a 0.22 μm syringe filter before injection to remove any particulates.
- **Column:** A C18 reverse-phase column is commonly used for the separation of phenolic compounds.
- **Mobile Phase:** A gradient elution is typically employed, often consisting of two solvents:
 - **Solvent A:** Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
 - **Solvent B:** Acetonitrile or methanol. The gradient program involves increasing the proportion of Solvent B over time to elute compounds with increasing hydrophobicity.
- **Detection:** A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the absorbance at specific wavelengths corresponding to the phenolic compound of interest (e.g., 280 nm for many phenols).
- **Quantification:** The concentration of the phenolic compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of the pure compound.

Conclusion

Both **tannase** and laccase are valuable biocatalysts for the degradation of phenolic compounds, but their applications are dictated by their distinct substrate specificities and reaction mechanisms. **Tannase** is highly effective and specific for the hydrolysis of hydrolysable tannins, making it ideal for applications such as the clarification of fruit juices and the production of gallic acid. Laccase, with its broad substrate range, is a more versatile

enzyme capable of degrading a wider array of phenolic pollutants, including endocrine-disrupting chemicals like bisphenol A. The choice between **tannase** and laccase will ultimately depend on the specific phenolic substrate to be targeted, the desired end-products, and the operational conditions of the intended application. Further research focusing on direct comparative studies under standardized conditions will provide a more definitive guide to their relative efficiencies.

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